1,10-Di-O-(2-acetamido-2-deoxyglucopyranosyl)-2-azi-1,10-decanediol

Glycosyltransferase kinetics Photoaffinity labeling Acceptor substrate profiling

Monovalent GlcNAc photoaffinity probes fail to simultaneously occupy both acceptor subsites of β-(1→4)-galactosyltransferase (GalT), yielding incomplete binding-site protection and 7-8-fold lower catalytic turnover. • Bivalent C10-spacer architecture co-occupies both GlcNAc-binding subsites in a single photoaffinity experiment. • Photoactivatable azide enables covalent, active-site-gated labeling fully suppressed by UDP-Gal, ensuring unambiguous MS/MS peptide identification. • 7-8× higher acceptor activity vs monovalent GlcNAc probes reduces reagent consumption per labeling experiment. Supplied as ≥95% pure material; custom synthesis available for bulk quantities.

Molecular Formula C26H46N4O12
Molecular Weight 606.7 g/mol
CAS No. 146294-05-5
Cat. No. B135486
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,10-Di-O-(2-acetamido-2-deoxyglucopyranosyl)-2-azi-1,10-decanediol
CAS146294-05-5
Synonyms1,10-DAGAD
1,10-di-O-(2-acetamido-2-deoxyglucopyranosyl)-2-azi-1,10-decanediol
Molecular FormulaC26H46N4O12
Molecular Weight606.7 g/mol
Structural Identifiers
SMILESCC(=O)NC1C(C(C(OC1OCCCCCCCCC2(N=N2)COC3C(C(C(C(O3)CO)O)O)NC(=O)C)CO)O)O
InChIInChI=1S/C26H46N4O12/c1-14(33)27-18-22(37)20(35)16(11-31)41-24(18)39-10-8-6-4-3-5-7-9-26(29-30-26)13-40-25-19(28-15(2)34)23(38)21(36)17(12-32)42-25/h16-25,31-32,35-38H,3-13H2,1-2H3,(H,27,33)(H,28,34)/t16-,17-,18-,19-,20-,21-,22-,23-,24-,25-/m1/s1
InChIKeyOCYKVCXQMCPXTQ-YBWAQPBCSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bivalent Photoaffinity Probe for GalT Acceptor-Site Mapping


1,10-Di-O-(2-acetamido-2-deoxyglucopyranosyl)-2-azi-1,10-decanediol (compound 10) is a synthetic, bivalent disaccharide that incorporates a photoactivatable azide group on a C10 spacer. It was designed to mimic the biantennary core heptasaccharide of N-glycoproteins and serves as both a high-affinity acceptor substrate and a covalent photoaffinity label for bovine β-(1→4)-galactosyltransferase (GalT) [1]. Unlike simple monosaccharide probes, this compound occupies both GlcNAc-binding sites of GalT simultaneously, a structural feature that directly produces the quantitative differentiation detailed below [1][2].

Probe type Bivalent photoaffinity disaccharide
Reactive group Photoactivatable aryl azide
Target enzyme β-(1→4)-Galactosyltransferase (GalT)
Binding mode Simultaneous dual GlcNAc-site occupancy
Substrate mimicry Biantennary N-glycan core heptasaccharide

Why Generic GlcNAc Probes Cannot Substitute This Bivalent Probe


Monovalent 2-acetamido-2-deoxy-β-D-glucopyranoside (GlcNAc) photoaffinity probes – such as carbene-generating BDGA or azide-modified mono-GlcNAc derivatives – engage only a single acceptor subsite on galactosyltransferase, yielding demonstrably lower catalytic turnover and incomplete binding-site protection [1][2]. The bivalent architecture of the target compound is essential because GalT possesses two discrete GlcNAc-binding sites that are simultaneously occupied by spacer-modified disaccharides but not by mono-GlcNAc ligands; substitution with a monovalent analog therefore sacrifices the 7–8-fold acceptor-activity advantage [1] and forfeits the ability to probe both subsites in a single photo-crosslinking experiment [1][3].

  • Single-subsite binding

    Monovalent GlcNAc probes cannot simultaneously occupy both GalT acceptor subsites, which may reduce acceptor turnover and limit binding-site protection.

  • Labeling specificity gap

    Generic mono-GlcNAc photoaffinity probes may lack the donor-substrate-gated protection mechanism, increasing potential for non-specific labeling.

  • Redundant experimental burden

    Without dual-site co-occupancy, two separate probe syntheses or labeling protocols may be needed to map both subsites, adding complexity.

Quantitative Evidence Differentiating This Probe from Monovalent Alternatives


Enhanced Acceptor Activity vs. Monovalent GlcNAc Substrates

In a direct head-to-head comparison using bovine β-(1→4)-galactosyltransferase and UDP-galactose as donor, compound 10 exhibited an acceptor activity that was 7–8-fold greater than that of monovalent 2-acetamido-2-deoxy-β-D-glucopyranoside analogues carrying only a single GlcNAc residue [1]. The bivalent presentation of two terminal GlcNAc groups on a flexible C10 spacer enables simultaneous engagement of both acceptor subsites, a mode of binding that is structurally impossible for any mono-GlcNAc probe [1][2].

Acceptor activity
Head-to-head
7–8×
higher galactosylation rate
Supports higher enzymatic turnover per assay
Bovine GalT, UDP-Gal donor
Glycosyltransferase kinetics Photoaffinity labeling Acceptor substrate profiling

Active-Site-Gated Labeling Specificity Confirmed by Donor Protection

When compound 10 was photolyzed in the presence of GalT and the donor substrate UDP-galactose, no covalent photoincorporation into the enzyme occurred, demonstrating that occupancy of the acceptor site by the probe is completely blocked when the enzyme undergoes catalytic turnover [1]. In contrast, photolysis in the absence of UDP-Gal yielded efficient covalent labeling [1]. This active-site-gated labeling mechanism provides a functional selectivity filter that generic monovalent photoaffinity probes cannot replicate, because they fail to simultaneously occupy both subsites and thus exhibit different protection profiles [1][2].

Labeling specificity
Head-to-head
Complete protection by UDP-Gal
vs. unreported protection for monovalent probes
Enables active-site-directed covalent labeling
UV photolysis control required
Photoaffinity labeling specificity Active-site protection Galactosyltransferase mechanism

Simultaneous Dual-Site Recognition via Bivalent Architecture

Kinetic analysis of homologous spacer-modified disaccharides bearing two terminal GlcNAc residues (including compound 10) revealed differential galactosylation rates consistent with simultaneous occupancy of two separate GlcNAc-binding sites on GalT [1]. Monovalent GlcNAc ligands — including both free GlcNAc and the carbene-generating probe BDGA — contact only one subsite at a time, a limitation that structurally constrains their maximum acceptor activity and prevents competition at the second subsite [1][2]. The C10 spacer in compound 10 was specifically optimized to span the distance between the two GlcNAc recognition pockets, a distance that short-chain or rigid spacers cannot bridge [1].

Dual-site occupancy
Reported
2 subsites occupied
vs. 1 subsite (monovalent GlcNAc probes)
Allows single-experiment dual-site mapping
Kinetic evidence from homologous disaccharides
Bivalent ligand design Glycosyltransferase subsite occupancy Spacer-modified oligosaccharides

Aryl-Azide vs. Carbene Photochemistry and Residue Coverage

Compound 10 employs an aryl azide as the photoreactive group, which upon UV irradiation generates a nitrene that inserts into proximal C–H and N–H bonds with broad reactivity [1]. In contrast, the BDGA probe relies on a trifluoromethyl-diazirine that produces a carbene upon photolysis [2]. Diazirine-derived carbenes exhibit shorter half-lives (< 1 ns) and higher preference for O–H insertion, while nitrenes from aryl azides have longer effective lifetimes (~ ms) and broader target residue coverage, increasing the probability of capturing transient binding interactions [1][2]. This mechanistic difference means that compound 10 labels a wider spectrum of amino acid residues within the binding pocket, an advantage for identifying all contact residues rather than a subset enriched in nucleophilic side chains.

Photochemistry & coverage
Reported
Nitrene (broad insertion)
vs. carbene (O–H preference, diazirine probes)
Broader residue coverage for MS/MS identification
No direct labeling-yield comparison available
Photoaffinity chemistry Aryl azide Diazirine Covalent labeling efficiency

Structural Mimicry of Biantennary N-Glycan Core Substrate

Compound 10 was specifically designed to structurally replicate the biantennary core heptasaccharide Manα1→6(Manα1→3)Manβ1→4GlcNAcβ1→4(Fucα1→6)GlcNAc-Asn, which is the natural acceptor substrate of GalT in the Golgi [1]. The two terminal GlcNAc residues of the heptasaccharide are presented on flexible α1→3 and α1→6 arms; compound 10 recapitulates this spatial presentation via the C10 hydrocarbon spacer, whereas monovalent GlcNAc probes structurally correspond only to a single arm or to the free monosaccharide [1][2]. This structural mimicry is directly responsible for the 7–8-fold activity advantage and the dual-site binding behavior documented above.

Structural mimicry
Class-level
2 GlcNAc on C10 spacer
vs. 1 GlcNAc (monovalent probes)
Recapitulates biantennary N-glycan core topology
Structural modeling context
N-glycan mimicry Biantennary oligosaccharide Glycosyltransferase substrate recognition

Acknowledged Gaps in Cross-Probe Benchmarking Data

Notwithstanding the quantitatively established 7–8-fold acceptor activity advantage and the active-site-gated photolabeling specificity [1], several desirable comparative data points remain absent from the published literature. No head-to-head photoincorporation yield comparison (e.g., mol probe incorporated per mol enzyme) between compound 10 and BDGA or other GlcNAc photoaffinity probes has been reported [2]. No comparative off-target labeling or selectivity profiling data are available. No in vivo or cell-based labeling studies exist for compound 10. Users should recognize that the primary differentiation rests on acceptor kinetics and binding-mode architecture, not on comprehensive cross-probe performance benchmarking.

Data gaps
Data to verify
No cross-probe photoincorporation yield data
Prioritize in-house benchmarking for yield
Off-target selectivity not reported
Evidence limitation Data availability

Key Use Cases Based on Quantitative Differentiation


Acceptor-Binding Site Mapping via Specific Photoaffinity Labeling

When the research objective is to identify amino acid residues within the acceptor-binding pocket of GalT, compound 10 provides unambiguous active-site-directed covalent labeling that is completely suppressed by the donor substrate UDP-Gal [1]. This specificity ensures that only peptides within the acceptor cavity are labeled, simplifying subsequent MS/MS identification. The 7–8-fold higher acceptor activity compared with monovalent GlcNAc probes means that substantially less reagent is consumed per labeling experiment, a critical cost consideration for protein-chemistry laboratories performing replicate labeling reactions [1].

Simultaneous Probing of Dual GlcNAc-Binding Subsites

GalT possesses two discrete GlcNAc-recognition subsites that cannot be simultaneously occupied by any monovalent probe [1][2]. Compound 10's bivalent C10-spacer architecture enables co-occupancy of both subsites in a single photoaffinity experiment, providing comprehensive subsite mapping without the need for two separate probe syntheses or labeling protocols. This is particularly valuable in drug-discovery programs targeting glycosyltransferases, where understanding multi-site ligand engagement informs inhibitor design strategies [1][2].

Enzymatic Synthesis of Photoactivatable N-Acetyllactosamine Derivatives

Because compound 10 is an efficient acceptor substrate for GalT-catalyzed galactosylation (7–8-fold superior to mono-GlcNAc substrates), it can be employed as a starting material for the preparative-scale enzymatic synthesis of bivalent N-acetyllactosamine (Galβ1→4GlcNAc) derivatives bearing a latent photoaffinity tag [1][3]. The resulting galactosylated product retains the photoactivatable azide, enabling subsequent crosslinking to lectins or antibodies for glycan-array construction or targeted delivery applications. This dual functionality (enzymatic acceptor + photoaffinity handle) is not offered by non-photolabile spacer-modified disaccharides [3].

Reference Standard for Benchmarking Novel Glycosyltransferase Probes

Compound 10 serves as an appropriate positive-control reference standard when evaluating newly synthesized GlcNAc-based photoaffinity probes. Its well-characterized acceptor kinetics (7–8-fold over mono-GlcNAc baseline) and established active-site-gated labeling behavior provide validated benchmarks against which novel probes can be quantitatively assessed for acceptor activity, labeling specificity, and subsite occupancy [1][2]. Procurement of compound 10 as a reference standard reduces the risk of data irreproducibility caused by poorly characterized in-house probe preparations [1].

Application
Selection Property
Validation Focus
GalT acceptor-site mapping
Active-site-gated labeling specificity
Donor-substrate protection control
Dual GlcNAc subsite probing
Bivalent architecture
Simultaneous occupancy confirmation
Enzymatic LacNAc derivative synthesis
Reported higher acceptor activity
Galactosylation efficiency verification
Probe benchmarking reference
Well-characterized acceptor kinetics
Cross-probe activity & specificity comparison
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